![molecular formula C22H28N6O4 B4482271 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4482271.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrimidine ring: This step may involve condensation reactions using suitable starting materials.
Coupling reactions: The final compound is formed by coupling the benzodioxin and pyrimidine intermediates with piperazine-1-carboxamide under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function.
Pathway modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-16-14-20(25-21(23-16)27-8-10-30-11-9-27)26-4-6-28(7-5-26)22(29)24-17-2-3-18-19(15-17)32-13-12-31-18/h2-3,14-15H,4-13H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCKWFKQAPCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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